molecular formula C14H10BrF2NO B4236279 2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide

2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide

Cat. No.: B4236279
M. Wt: 326.14 g/mol
InChI Key: FPZQLDPNBDFCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. BDA-410 is a selective inhibitor of the endoplasmic reticulum (ER) stress sensor IRE1α, which is involved in the regulation of the unfolded protein response (UPR) pathway.

Mechanism of Action

2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide selectively inhibits the endoplasmic reticulum (ER) stress sensor IRE1α, which is involved in the regulation of the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to ER stress, which is caused by the accumulation of misfolded proteins in the ER. IRE1α plays a crucial role in the UPR pathway by splicing the mRNA of X-box binding protein 1 (XBP1), which is involved in the regulation of ER stress-induced apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound induces apoptosis in cancer cells by inhibiting the IRE1α-XBP1 pathway. In diabetes models, this compound improves glucose tolerance and insulin sensitivity by reducing ER stress-induced inflammation. In neurodegenerative disorder models, this compound protects against neuronal damage and cognitive impairment by reducing ER stress-induced apoptosis.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide has several advantages for lab experiments, including its high selectivity and potency as an IRE1α inhibitor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and its potential off-target effects on other ER stress sensors.

Future Directions

2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide has significant potential for the development of novel therapies for various diseases. The future directions for this compound research include further investigation of its pharmacokinetics and pharmacodynamics, optimization of its chemical structure to improve its potency and selectivity, and evaluation of its efficacy in clinical trials. Additionally, this compound could be used as a tool compound to further understand the role of IRE1α in the UPR pathway and its implications in disease pathogenesis.

Scientific Research Applications

2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the IRE1α-XBP1 pathway. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by reducing ER stress-induced inflammation. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and cognitive impairment by reducing ER stress-induced apoptosis.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO/c15-10-3-1-9(2-4-10)5-14(19)18-13-7-11(16)6-12(17)8-13/h1-4,6-8H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZQLDPNBDFCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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